molecular formula C17H16N6O2 B2906836 4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097911-53-8

4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2906836
CAS RN: 2097911-53-8
M. Wt: 336.355
InChI Key: KKIIKJDILIJXHL-UHFFFAOYSA-N
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Description

The compound “4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a benzotriazole, an acetyl group, a pyridine ring, and a piperazin-2-one .

Scientific Research Applications

Anticancer Agent Development

The benzotriazole moiety is known to be a part of various anticancer agents. Compounds with this functional group, including triazole derivatives, have been studied for their cytotoxic activities against cancer cell lines . The specific compound could potentially be synthesized and evaluated for its anticancer properties, particularly by assessing its ability to inhibit cell proliferation or induce apoptosis in cancer cells.

Enzyme Inhibition Studies

Benzotriazole derivatives have been utilized in molecular docking studies to understand their binding modes in the active sites of enzymes . The compound could serve as a lead structure for the development of new enzyme inhibitors, which could be used to study the mechanism of action of various biological pathways or as potential therapeutic agents.

Fluorescent Probes

Compounds containing the triazole ring have been applied in the development of fluorescent probes . The unique structure of “4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one” might allow it to interact with specific biological targets, emitting fluorescence that can be detected, thus serving as a valuable tool in bioimaging and diagnostics.

Polymer Chemistry

Triazole and benzotriazole derivatives have found applications in polymer chemistry, particularly in the creation of polymers for solar cells . The compound could be investigated for its potential to act as a building block in the synthesis of novel polymers with enhanced electronic properties.

Antioxidant Activity

Similar structures have been evaluated for their antioxidant activity . This compound could be synthesized and tested for its ability to scavenge free radicals, which is valuable in the research of diseases caused by oxidative stress, such as neurodegenerative disorders.

Peptide Synthesis

Benzotriazole derivatives are known to be effective in situ activation reagents used in peptide synthesis . The compound could be explored for its utility in facilitating the coupling reactions during the synthesis of peptides, which is a fundamental process in the production of therapeutic proteins and enzymes.

Future Directions

Given the lack of specific information on this compound, future research could focus on its synthesis, characterization, and potential applications. Benzotriazole derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

4-[2-(benzotriazol-1-yl)acetyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-16(12-23-15-6-2-1-5-14(15)19-20-23)21-8-9-22(17(25)11-21)13-4-3-7-18-10-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIIKJDILIJXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CN2C3=CC=CC=C3N=N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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